molecular formula C13H17N3O B14367778 6-(2,2-Dimethylpropoxy)-1-imino-1H-isoindol-3-amine CAS No. 93672-99-2

6-(2,2-Dimethylpropoxy)-1-imino-1H-isoindol-3-amine

Cat. No.: B14367778
CAS No.: 93672-99-2
M. Wt: 231.29 g/mol
InChI Key: NEXFHKRPMUAGMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,2-Dimethylpropoxy)-1-imino-1H-isoindol-3-amine is a complex organic compound with a unique structure that includes an isoindoline core and a dimethylpropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2-Dimethylpropoxy)-1-imino-1H-isoindol-3-amine typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 2,2-dimethylpropyl alcohol with isoindoline derivatives under specific conditions to introduce the dimethylpropoxy group

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

6-(2,2-Dimethylpropoxy)-1-imino-1H-isoindol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific groups involved but often include the use of catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

6-(2,2-Dimethylpropoxy)-1-imino-1H-isoindol-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the creation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(2,2-Dimethylpropoxy)-1-imino-1H-isoindol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The imino group can form hydrogen bonds or other interactions with active sites, influencing biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-(2,2-Dimethylpropoxy)-1H-isoindol-3-amine: Lacks the imino group but has a similar core structure.

    1-Imino-1H-isoindol-3-amine: Lacks the dimethylpropoxy group but retains the imino and isoindoline core.

Uniqueness

6-(2,2-Dimethylpropoxy)-1-imino-1H-isoindol-3-amine is unique due to the combination of the dimethylpropoxy and imino groups, which confer specific chemical properties and potential biological activities not found in similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

93672-99-2

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

5-(2,2-dimethylpropoxy)-3-iminoisoindol-1-amine

InChI

InChI=1S/C13H17N3O/c1-13(2,3)7-17-8-4-5-9-10(6-8)12(15)16-11(9)14/h4-6H,7H2,1-3H3,(H3,14,15,16)

InChI Key

NEXFHKRPMUAGMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COC1=CC2=C(C=C1)C(=NC2=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.